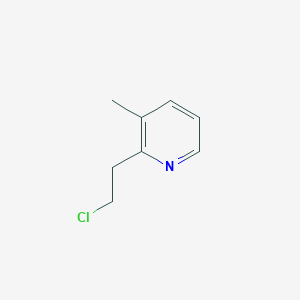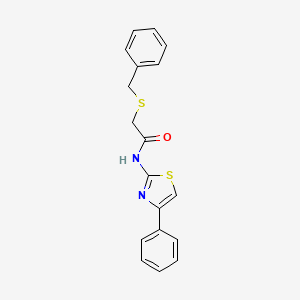
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylquinazolin-4(3H)-one hydrochloride typically involves the reaction of anthranilic acid with acetic anhydride to form 2-methylquinazolin-4(3H)-one. This intermediate is then reacted with ammonia or an amine to introduce the amino group at the 3-position, resulting in the formation of 3-Amino-2-methylquinazolin-4(3H)-one. The final step involves the conversion of this compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives with different functional groups.
Reduction: Dihydroquinazolinones.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Amino-2-methylquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-2-methylquinazolin-4(3H)-one hydrochloride can be compared with other quinazolinone derivatives, such as:
2-Methylquinazolin-4(3H)-one: Lacks the amino group at the 3-position, resulting in different chemical and biological properties.
3-Aminoquinazolin-4(3H)-one: Similar structure but without the methyl group at the 2-position, leading to variations in reactivity and activity.
4(3H)-Quinazolinone: The parent compound of the quinazolinone family, with a simpler structure and different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
3-amino-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c1-6-11-8-5-3-2-4-7(8)9(13)12(6)10;/h2-5H,10H2,1H3;1H |
InChI Key |
MEMZHQSSFMIIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)



![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)




